LX-1031
CAS No.: 945976-76-1
Cat. No.: VC0533874
Molecular Formula: C28H25F3N4O4
Molecular Weight: 538.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945976-76-1 |
---|---|
Molecular Formula | C28H25F3N4O4 |
Molecular Weight | 538.5 g/mol |
IUPAC Name | (2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid |
Standard InChI | InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 |
Standard InChI Key | XNMUICFMGGQSMZ-WIOPSUGQSA-N |
Isomeric SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N |
SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N |
Canonical SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Development
Molecular Characteristics
LX-1031 (IUPAC name: 3-[4-(1,3,5-triazin-2-yl)phenyl]-2-[[(3S)-3-(3,4,5-trifluorophenyl)morpholin-4-yl]methyl]propanoic acid) is a heterocyclic phenylalanine derivative optimized for gastrointestinal specificity . Its molecular structure features:
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Molecular formula: C₂₈H₂₅F₃N₄O₄
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Molecular weight: 538.5 g/mol
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Key moieties: A triazine core linked to a trifluorophenyl-morpholinyl group, enhancing TPH1 binding affinity while limiting blood-brain barrier permeability .
Structural modifications during development focused on increasing polarity and molecular size (>500 Da) to restrict CNS penetration, addressing the CNS side effects observed with earlier TPH inhibitors like para-chlorophenylalanine .
Mechanism of Action
Selective TPH1 Inhibition
LX-1031 competitively inhibits TPH1, the rate-limiting enzyme converting tryptophan to 5-hydroxytryptophan in enterochromaffin cells. Preclinical studies show:
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Specificity: >100-fold selectivity for TPH1 over TPH2 (brain isoform)
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Tissue distribution: Reduces jejunal 5-HT by 66% at 135 mg/kg/day in mice without altering brain 5-HT .
This peripheral restriction prevents CNS serotonin depletion, avoiding depression and cognitive impairments associated with pan-TPH inhibitors .
Pharmacokinetic Profile
Absorption and Distribution
LX-1031 exhibits limited systemic absorption, with plasma concentrations plateauing at doses >750 mg QID:
Parameter | 250 mg QID | 750 mg QID | 1,000 mg QID |
---|---|---|---|
Cₘₐₓ (ng/mL) | 84.4 | 384 | 402 |
AUC₀–₆ₕ (ng·h/mL) | 220 | 1,150 | 1,240 |
T₁/₂ (hours) | 19.8 | 20.3 | 21.1 |
Data derived from Phase 1 studies .
Fed conditions increase bioavailability 2.3-fold versus fasting. Tissue distribution studies in rodents show 5- to 8-fold higher concentrations in jejunal mucosa versus plasma .
Clinical Efficacy in IBS-D
Phase 2 Trial Outcomes
A double-blind, placebo-controlled trial (NCT00813098) randomized 155 IBS-D patients to LX-1031 250 mg QID, 1,000 mg QID, or placebo for 28 days :
Primary Endpoint: Adequate Relief
Week | Placebo (%) | 250 mg QID (%) | 1,000 mg QID (%) | p-value |
---|---|---|---|---|
1 | 22.0 | 37.5 | 47.5 | 0.018 |
4 | 42.6 | 41.9 | 53.5 | 0.28 |
Significant improvement occurred at Week 1 (47.5% vs. 22.0%, p=0.018), with sustained trends through Week 4 .
Stool Consistency (Bristol Scale)
Week | Placebo | 1,000 mg QID | p-value |
---|---|---|---|
1 | 4.24 | 3.51 | <0.01 |
2 | 4.12 | 3.22 | <0.001 |
4 | 3.98 | 3.45 | <0.01 |
Improvements correlated with 5-HIAA reduction (r=−0.67, p<0.001) .
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